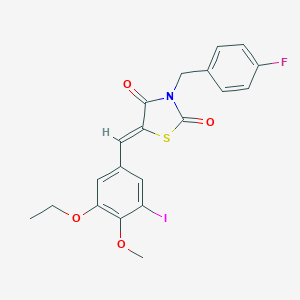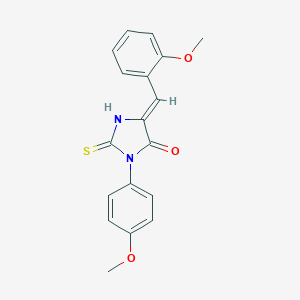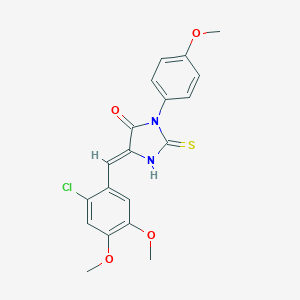![molecular formula C16H14ClN3OS B307057 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B307057.png)
5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, commonly known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). It was first synthesized by Pfizer in 2001 and has since been extensively studied for its potential therapeutic applications in various autoimmune diseases.
作用机制
CP-690,550 selectively inhibits 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, a tyrosine kinase that is primarily expressed in immune cells. This compound is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting this compound, CP-690,550 prevents the activation of these cytokines and subsequently reduces the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune cell activation in various animal models of autoimmune diseases. In clinical trials, it has been shown to improve the symptoms of rheumatoid arthritis and psoriasis. However, CP-690,550 also has some off-target effects, such as inhibition of JAK2 and TYK2, which may lead to adverse effects such as anemia and thrombocytopenia.
实验室实验的优点和局限性
CP-690,550 is a potent and selective inhibitor of 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, making it a valuable tool for studying the role of this compound in immune cell signaling and autoimmune diseases. However, its off-target effects on JAK2 and TYK2 may complicate the interpretation of experiments. In addition, its use in animal models may not fully reflect its effects in humans, and its potential side effects may limit its clinical applications.
未来方向
Further research is needed to fully understand the potential therapeutic applications of CP-690,550 in autoimmune diseases. One possible direction is to develop more selective 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one inhibitors that do not have off-target effects on JAK2 and TYK2. Another direction is to investigate the long-term effects of this compound inhibition on immune cell function and the risk of infections and malignancies. Overall, CP-690,550 has the potential to be a valuable therapeutic agent for autoimmune diseases, but further research is needed to fully understand its benefits and limitations.
合成方法
The synthesis of CP-690,550 involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of acetic acid and sulfuric acid to form the pyrrole aldehyde intermediate. The intermediate is then reacted with thiosemicarbazide and formaldehyde to form the thiazolidinone ring. The final product is obtained after purification and crystallization.
科学研究应用
CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one-mediated signaling pathways, which play a crucial role in the development and progression of autoimmune diseases.
属性
分子式 |
C16H14ClN3OS |
|---|---|
分子量 |
331.8 g/mol |
IUPAC 名称 |
(5Z)-2-amino-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H14ClN3OS/c1-9-7-11(8-14-15(21)19-16(18)22-14)10(2)20(9)13-5-3-12(17)4-6-13/h3-8H,1-2H3,(H2,18,19,21)/b14-8- |
InChI 键 |
FNNVCBHKGRWGBD-ZSOIEALJSA-N |
手性 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=O)N=C(S3)N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N=C(S3)N |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N=C(S3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)


![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)

![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)


![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)
